molecular formula C11H15Cl2N3O B1435051 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 2109371-64-2

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Número de catálogo: B1435051
Número CAS: 2109371-64-2
Peso molecular: 276.16 g/mol
Clave InChI: ZIGBGRVMTSVGTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically in the development of novel kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as a 7-azaindole, is a privileged structure in drug discovery due to its ability to mimic purine bases, allowing it to interact effectively with the ATP-binding sites of various kinases . Compounds based on this core structure have demonstrated potent biological activity. Recent research has identified pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of key kinases, including Checkpoint Kinase 1 (CHK1) and TNIK (Traf2- and Nck-Interacting Kinase) . Inhibiting these kinases presents a promising therapeutic strategy for cancer treatment. CHK1 inhibitors can abrogate the DNA damage checkpoint and sensitize cancer cells to chemotherapeutic agents , while TNIK inhibitors have shown potential in suppressing interleukin-2 (IL-2) secretion, indicating applications in immunology and oncology . The morpholine substituent in this particular derivative is a common pharmacophore that can enhance aqueous solubility and influence the molecule's pharmacokinetic profile. This product is intended for research purposes, such as in vitro assay development, mechanism of action studies, and structure-activity relationship (SAR) exploration to advance the discovery of new anticancer agents. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

IUPAC Name

2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBGRVMTSVGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis via Palladium-Catalyzed Cross-Coupling

Methodology:

  • Starting from halogenated pyrrolo[2,3-b]pyridine derivatives (e.g., 5-bromo or 5-chloro compounds), a palladium-catalyzed Suzuki-Miyaura coupling is employed to introduce the desired substituents at the 2-position.
  • An example involves coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with phenylboronic acid or other boronic acids, followed by subsequent functionalization.

Research Data:

  • A patent (WO2006063167A1) describes the use of Pd(0) catalysts with phosphine ligands to facilitate such coupling reactions, enabling the attachment of various substituents at the 5-position, which can be further manipulated to introduce the morpholine group.

Nitration and Reduction Pathway

Methodology:

  • Nitration of the pyrrolo[2,3-b]pyridine core using concentrated nitric and sulfuric acids yields nitro derivatives.
  • These derivatives are then reduced to amino compounds, which serve as key intermediates for further functionalization.

Research Data:

  • Nitration followed by reduction with lithium hydroxide or other reducing agents allows for the synthesis of amino derivatives that can undergo nucleophilic substitution with morpholine.

Esterification and Hydrolysis Approach

Methodology:

  • Esterification of the pyrrolo[2,3-b]pyridine carboxylic acids or their derivatives (e.g., methyl or ethyl esters) facilitates subsequent modifications.
  • Hydrolysis of esters yields the corresponding acids, which can then be converted into amides or undergo substitution reactions.

Research Data:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be hydrolyzed to the free acid, which is then activated for nucleophilic attack by morpholine.

Direct Nucleophilic Substitution at the 2-Position

Methodology:

  • The key step involves nucleophilic substitution of halogenated pyrrolo[2,3-b]pyridines with morpholine.
  • This is typically performed under reflux in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF), often with bases like potassium carbonate to facilitate the substitution.

Research Data:

  • Patents and literature indicate that halogenated pyrrolo[2,3-b]pyridines (e.g., 2-chloro derivatives) readily undergo nucleophilic substitution with morpholine to yield the target compound.

Specific Synthetic Route for 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine

Stepwise Procedure:

Step Description Conditions Reagents Notes
1 Halogenation of pyrrolo[2,3-b]pyridine Reflux with N-halosuccinimide or N-haloamide N-halosuccinimide (NBS/NCS) Yields 2-halogenated intermediates
2 Nucleophilic substitution with morpholine Reflux in DMF or acetonitrile Morpholine, K2CO3 Displaces halogen at the 2-position
3 Purification Column chromatography or crystallization - Isolates pure 2-morpholinyl derivative
4 Formation of dihydrochloride salt Treatment with HCl in ethanol or water Hydrochloric acid Converts free base to dihydrochloride salt

Research Findings:

  • The halogenation step is critical for enabling subsequent nucleophilic substitution.
  • The use of polar aprotic solvents enhances nucleophilicity of morpholine.
  • The overall yield depends on the efficiency of halogenation and substitution steps, typically ranging from 60–85%.

Data Tables Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Palladium-Catalyzed Cross-Coupling Pd(0), boronic acids 80°C, inert atmosphere Versatile, allows diverse substitutions Requires pre-halogenated intermediates
Nitration and Reduction HNO3, LiOH 0–25°C for nitration, reflux for reduction Enables amino intermediates Harsh conditions, safety concerns
Ester Hydrolysis Methyl or ethyl esters Aqueous base, reflux Straightforward to acids Multiple steps, potential for side reactions
Nucleophilic Substitution Halogenated pyrrolo[2,3-b]pyridine Reflux in DMF/ACN Direct route to target Requires halogenated precursors

Análisis De Reacciones Químicas

Types of Reactions

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Inhibition of Protein Kinases

The compound has been identified as a potent inhibitor of various protein kinases, which are crucial in regulating cell functions. Notably, it has shown efficacy against:

  • FGFR (Fibroblast Growth Factor Receptor) : Studies indicate that derivatives of pyrrolo[2,3-b]pyridine can inhibit FGFR activity, which is implicated in several cancers. For instance, a study reported compounds with IC50 values significantly lower than previously known inhibitors, demonstrating their potential as effective cancer therapeutics .
  • SGK-1 (Serum/Glucocorticoid-regulated Kinase 1) : The compound has been linked to the modulation of SGK-1 activity, which plays a role in renal and cardiovascular diseases. Inhibiting SGK-1 can potentially offer new treatment avenues for conditions associated with electrolyte balance and cell proliferation .

Anticancer Activity

Research has demonstrated that 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride exhibits significant antiproliferative effects against various cancer cell lines:

  • Breast Cancer : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (e.g., MDA-MB-231 and MCF-7) at micromolar concentrations. The mechanism involves inducing apoptosis and inhibiting migration and invasion of cancer cells .

Structure-Based Drug Design

The compound serves as a scaffold for the development of new FGFR inhibitors through structure-based design strategies. Modifications at specific positions on the pyrrolo[2,3-b]pyridine ring have led to improved binding affinities and selectivity towards FGFRs, enhancing therapeutic potential against solid tumors .

Pharmaceutical Formulations

Due to its pharmacological properties, this compound is being explored for inclusion in pharmaceutical formulations aimed at treating cancers and other diseases influenced by kinase activity. Its ability to modulate critical pathways makes it a candidate for further drug development efforts .

Case Studies

StudyFocusFindings
Study on FGFR InhibitionFGFR InhibitionIdentified compounds with IC50 values indicating potent inhibition; demonstrated antiproliferative effects on breast cancer cell lines.
SGK-1 Inhibition ResearchSGK-1 ActivityHighlighted the role of SGK-1 in renal disease; proposed novel therapies targeting SGK-1 using pyrrolo[2,3-b]pyridine derivatives.
Pyrrolo[2,3-b]pyridine DerivativesCancer TreatmentDiscussed the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives as inhibitors of multiple protein kinases associated with solid tumors.

Mecanismo De Acción

Comparación Con Compuestos Similares

Key Differences :

  • The target compound’s pyrrolo[2,3-b]pyridine core provides stronger hydrogen-bonding capacity compared to sulfur-containing thieno analogs, which prioritize lipophilicity .
  • Morpholine’s oxygen and nitrogen atoms increase solubility relative to sulfur-based heterocycles, critical for drug delivery .

Substituent Effects on Bioactivity

Compound Substituent Biological Activity Mechanism Insights
Target Compound Morpholin-2-yl Potential kinase inhibition Morpholine’s polarity may target ATP-binding pockets
Thieno[2,3-b]pyridines Aryl carbonyl groups Adenosine receptor (A1AR) ligands Carbonyl groups facilitate receptor binding via dipole interactions
Pyrazolyl-pyrrolopyridines 3-Pyrazolyl Protein kinase inhibition (e.g., JAK2, EGFR) Pyrazole’s planar structure optimizes kinase active-site binding

Key Insights :

  • Morpholine substituents in the target compound likely improve water solubility but may reduce membrane permeability compared to lipophilic thieno derivatives .
  • Pyrazolyl groups in analogs enhance kinase selectivity via steric and electronic complementarity, whereas morpholine may broaden target specificity .

Key Differences :

  • The target compound’s synthesis relies on halogenated intermediates and nucleophilic substitution, whereas thieno derivatives require α-halo carbonyl compounds for cyclization .
  • Morpholine’s bulkiness may necessitate milder reaction conditions compared to smaller substituents like pyrazole .

Key Insights :

  • The dihydrochloride salt of the target compound offers superior stability for pharmaceutical manufacturing compared to neutral thieno analogs .
  • Thieno[2,3-b]thiophenes’ dual sulfur atoms make them preferable for electronic materials, whereas nitrogen-rich cores like the target compound are prioritized in drug design .

Actividad Biológica

2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.

  • Molecular Formula : C₁₁H₁₅Cl₂N₃O
  • Molecular Weight : 276.17 g/mol
  • CAS Number : 2109371-64-2

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its role as an inhibitor of specific kinases and its antimicrobial properties.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For example, in a study evaluating various derivatives, compound 7b demonstrated the most potent activity against multiple pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Active Against
7b0.22S. aureus
7b0.25S. epidermidis

Kinase Inhibition

The compound has shown promising results as an inhibitor of various protein kinases. A notable study reported that certain pyrrolo[2,3-b]pyridine derivatives inhibited TNIK (TRAF2 and NCK interacting kinase) with IC50 values lower than 1 nM . This suggests potential applications in treating conditions modulated by TNIK activity.

Study on FGFR Inhibition

A study focused on the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine derivatives identified them as potent inhibitors of fibroblast growth factor receptors (FGFRs). The modifications made to the molecular structure enhanced binding interactions within the hydrophobic pocket of FGFRs .

Antibacterial Evaluation

In vitro evaluations highlighted the effectiveness of these compounds against Gram-positive bacteria. The derivatives not only inhibited bacterial growth but also showed bactericidal activity in time-kill assays .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Begin with a Buchwald-Hartwig amination or nucleophilic substitution to introduce the morpholine moiety to the pyrrolopyridine core. Optimize reaction conditions (temperature, solvent, catalyst loading) using design of experiments (DoE) principles to minimize side products. Purify via recrystallization or preparative HPLC, and validate purity (>98%) using LC-MS and elemental analysis. For yield optimization, employ quantum chemical calculations to predict reaction pathways and transition states, as demonstrated in ICReDD’s computational-experimental feedback loop .

Q. Which analytical techniques are critical for confirming structural integrity and salt stoichiometry?

  • Methodological Answer : Use high-field NMR (1H, 13C, 2D COSY/HSQC) to resolve tautomerism and confirm substitution patterns. For salt stoichiometry, combine ion chromatography (IC) with X-ray crystallography. Validate dihydrochloride formation via chloride ion quantification (e.g., argentometric titration) and thermal analysis (TGA/DSC) to assess hydration states. Cross-reference with pharmacopeial standards for impurity profiling (e.g., EP/USP guidelines) .

Q. How should preliminary biological screening be designed to assess activity against cancer targets?

  • Methodological Answer : Conduct in vitro assays using T-cell leukemia (e.g., Jurkat) and lymphoma cell lines (e.g., Hut-78) with dose-response curves (1 nM–10 µM). Include positive controls (e.g., Forodesine Hydrochloride for purine nucleoside phosphorylase inhibition ). Use flow cytometry to measure apoptosis and cell cycle arrest. Validate target engagement via Western blotting for downstream markers (e.g., phosphorylated STAT3).

Advanced Research Questions

Q. How can computational methods resolve contradictory data in binding affinity studies across different protein isoforms?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS) to compare binding modes with isoforms. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address discrepancies by analyzing solvent-accessible surface areas (SASA) and entropy-enthalpy compensation .

Q. What strategies mitigate batch-to-batch variability in biological activity due to polymorphic forms?

  • Methodological Answer : Characterize polymorphs via PXRD and solid-state NMR. Use DoE to identify critical crystallization parameters (e.g., antisolvent addition rate, temperature ramps). Correlate polymorphic forms with dissolution profiles (USP apparatus) and cellular uptake data. Apply multivariate analysis (PCA/PLS) to isolate variables affecting bioactivity .

Q. How to design a stability study protocol for formulation under physiological conditions?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation products via UPLC-PDA-MS and pH-dependent solubility shifts. Use Arrhenius modeling to predict shelf life. For in vivo compatibility, assess plasma protein binding (ultrafiltration) and hemolytic potential .

Q. What integrative approaches reconcile conflicting data between in vitro potency and in vivo efficacy?

  • Methodological Answer : Systematically compare pharmacokinetic parameters (Cmax, AUC) across species using LC-MS/MS. Evaluate metabolic stability in liver microsomes and identify active metabolites. Use physiologically based pharmacokinetic (PBPK) modeling to adjust dosing regimens. Cross-validate with PET imaging for tissue distribution studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values across independent studies?

  • Methodological Answer : Standardize assay conditions (cell passage number, serum concentration, incubation time). Perform meta-analysis using weighted least squares regression to account for methodological differences. Validate with orthogonal assays (e.g., enzymatic vs. cellular). Publish raw datasets with metadata for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Reactant of Route 2
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.